molecular formula C8H5F5O2 B14045750 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14045750
M. Wt: 228.12 g/mol
InChI Key: ZBLKLIRTVQNKLI-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.

Preparation Methods

The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups may also play a role in the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-4(10)1-2-5(11)7(6)15-8(12)13/h1-2,8H,3H2

InChI Key

ZBLKLIRTVQNKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OCF)OC(F)F)F

Origin of Product

United States

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